N1-Substituent-Driven Kinase Selectivity Shift: CDK2 vs. Src Inhibition
The N1-methyl analog (CAS 869072-37-7) is structurally poised for CDK2 engagement, based on SAR established for the 4-chlorophenyl derivative (CAS 890894-72-1). The 4-chlorophenyl analog demonstrates a CDK2 IC50 of 120 nM in a Caliper mobility shift assay . In contrast, a closely related N1-phenyl pyrazolo[3,4-d]pyrimidine series (e.g., SI221) shows preferential inhibition of Src-family kinases with IC50 values of 0.8–1.5 µM against isolated Src, but significantly weaker CDK2 activity (IC50 > 10 µM) [1]. The N1-methyl substitution in CAS 869072-37-7 reduces steric bulk relative to phenyl, potentially tightening the fit in the CDK2 hinge region while reducing Src pocket complementarity.
| Evidence Dimension | Kinase target preference (CDK2 vs. Src) |
|---|---|
| Target Compound Data | Predicted CDK2 engagement profile (structural analog CDK2 IC50 = 120 nM) |
| Comparator Or Baseline | N1-phenyl pyrazolo[3,4-d]pyrimidine SI221: Src IC50 = 0.8–1.5 µM; CDK2 IC50 > 10 µM [1] |
| Quantified Difference | >80-fold selectivity shift between CDK2 and Src driven by N1 substituent |
| Conditions | Caliper mobility shift assay (CDK2); isolated kinase inhibition assay (Src) |
Why This Matters
A >80-fold selectivity inversion between two therapeutically relevant kinase families (CDK2 vs. Src) can dictate the entire downstream experimental design of a drug discovery campaign, making CAS 869072-37-7 the preferred starting point for CDK2-focused programs.
- [1] Ceccherini, E.; Indovina, P.; Zamperini, C.; et al. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. J. Neuro-Oncol. 2015, 124, 389–400. DOI: 10.1007/s11060-015-1855-x. View Source
